molecular formula C11H8FNO3 B2738474 2-(8-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-70-4

2-(8-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B2738474
CAS No.: 1092288-70-4
M. Wt: 221.187
InChI Key: PWTGKIOFDDTHIC-UHFFFAOYSA-N
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Description

2-(8-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a quinoline derivative featuring a fluorine substituent at position 8, a ketone group at position 4, and an acetic acid moiety at the 1-position of the heterocyclic ring. Quinoline derivatives are renowned for their pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Properties

IUPAC Name

2-(8-fluoro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-2-7-9(14)4-5-13(11(7)8)6-10(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTGKIOFDDTHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N(C=CC2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(8-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound, characterized by its unique structure, has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FNO3C_{10}H_{8}FNO_{3}, with a molecular weight of approximately 203.19 g/mol. The compound features a quinoline core with a fluorine atom and an acetic acid moiety, contributing to its reactivity and biological profile.

Antibacterial Activity

Fluoroquinolones, including this compound, are recognized for their broad-spectrum antibacterial properties. Studies have demonstrated that derivatives like this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Activity

Recent research has indicated that this compound possesses anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionExample Studies
AntibacterialInhibition of DNA gyrase and topoisomerase IVEffective against Gram-positive/negative bacteria
AnticancerInduction of apoptosis via caspase activationInduces apoptosis in MCF-7 and HeLa cells

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial properties of various quinoline derivatives, this compound was found to be effective against resistant strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.
  • Antitumor Activity : A recent investigation into novel anticancer agents included this compound among several synthesized derivatives. It was noted that the compound exhibited moderate activity with IC50 values in the micromolar range compared to Doxorubicin, a standard chemotherapeutic agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication.
  • Enzyme Inhibition : Inhibition of key enzymes involved in nucleic acid synthesis is a common mechanism among quinolone derivatives.

Comparison with Similar Compounds

2-(4-Oxoquinolin-1(4H)-yl)acetic Acid (CAS 56600-94-3)

  • Structure : Lacks the 8-fluoro substituent, retaining only the 4-oxo and acetic acid groups.
  • Applications : Used as a reference standard or intermediate in synthetic chemistry .

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic Acid (CAS 1315349-38-2)

  • Structure : Chlorine at position 7 and methoxy at position 4.
  • Impact : Chlorine increases lipophilicity and steric bulk, while methoxy contributes electron-donating effects. These modifications may enhance membrane permeability but reduce reactivity compared to fluorine .

Ethyl 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetate (CAS 153947-56-9)

  • Structure : Fluorine at position 7 and an ethyl ester replacing the acetic acid.
  • Impact : The ester group improves bioavailability by increasing lipophilicity, while the 7-fluoro position alters spatial interactions with targets compared to 8-fluoro substitution .

Functional Group Modifications

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic Acid (CAS 1215319-96-2)

  • Structure : Methoxy groups at positions 5 and 8, methyl at position 2.
  • The methyl group further increases lipophilicity .

2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid (CAS 101-29-1)

  • Structure : Pyridine core with iodine at positions 3 and 3.
  • Impact: Iodine's heavy atom effect may influence photophysical properties, making this compound suitable for imaging or radiopharmaceutical applications. The absence of a quinoline ring reduces planar rigidity .

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